molecular formula C15H10O3 B12590302 1,10-Anthracenedione, 9-hydroxy-5-methyl- CAS No. 645389-65-7

1,10-Anthracenedione, 9-hydroxy-5-methyl-

Cat. No.: B12590302
CAS No.: 645389-65-7
M. Wt: 238.24 g/mol
InChI Key: VWJCJJQIPGBPFT-UHFFFAOYSA-N
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Description

1,10-Anthracenedione, 9-hydroxy-5-methyl- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This specific compound is characterized by its unique structure, which includes a hydroxy group at the 9th position and a methyl group at the 5th position on the anthracenedione core.

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of toluene with phthalic anhydride in the presence of anhydrous aluminum chloride.

    Oxidation of Anthracene Derivatives: Another method involves the oxidation of anthracene derivatives using oxidizing agents such as chromium (VI) oxide.

Industrial Production Methods: Industrial production often employs large-scale oxidation processes, utilizing robust oxidizing agents and catalysts to ensure high yields and purity. The choice of method depends on the desired scale and specific requirements of the end product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The hydroxy and methyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium (VI) oxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other functionalized derivatives.

Scientific Research Applications

1,10-Anthracenedione, 9-hydroxy-5-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-Anthracenedione, 9-hydroxy-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methyl groups play crucial roles in modulating its activity and binding affinity. The compound can participate in redox reactions, influencing cellular pathways and exerting its effects through oxidative stress and other mechanisms .

Comparison with Similar Compounds

Uniqueness: 1,10-Anthracenedione, 9-hydroxy-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

645389-65-7

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

1-hydroxy-5-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-8-4-2-5-9-12(8)14(17)10-6-3-7-11(16)13(10)15(9)18/h2-7,16H,1H3

InChI Key

VWJCJJQIPGBPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C=CC=C3O

Origin of Product

United States

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